

GNE-955: A Technical Guide to a Potent Pan-Pim Kinase Inhibitor

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Compound of Interest

Compound Name: GNE-955

Cat. No.: B607700

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-955 is a highly potent, orally bioavailable, pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1] Developed as a potential therapeutic agent for hematologic cancers such as multiple myeloma and leukemia, **GNE-955** exhibits picomolar to nanomolar inhibitory activity against all three Pim kinase isoforms.[2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, key experimental data, and detailed methodologies related to **GNE-955**, intended to serve as a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

GNE-955 is an azaindazole derivative with the following chemical properties:

Property	Value
Chemical Formula	C22H24N8O
Molecular Weight	416.48 g/mol
CAS Number	1527523-39-2
SMILES	<chem>CC1=CN=CC(C2=CC3=C(C=NN3C4=CC=C(O)C)C(N5CCC--INVALID-LINK--C5)=N4)C=N2)=N1</chem>

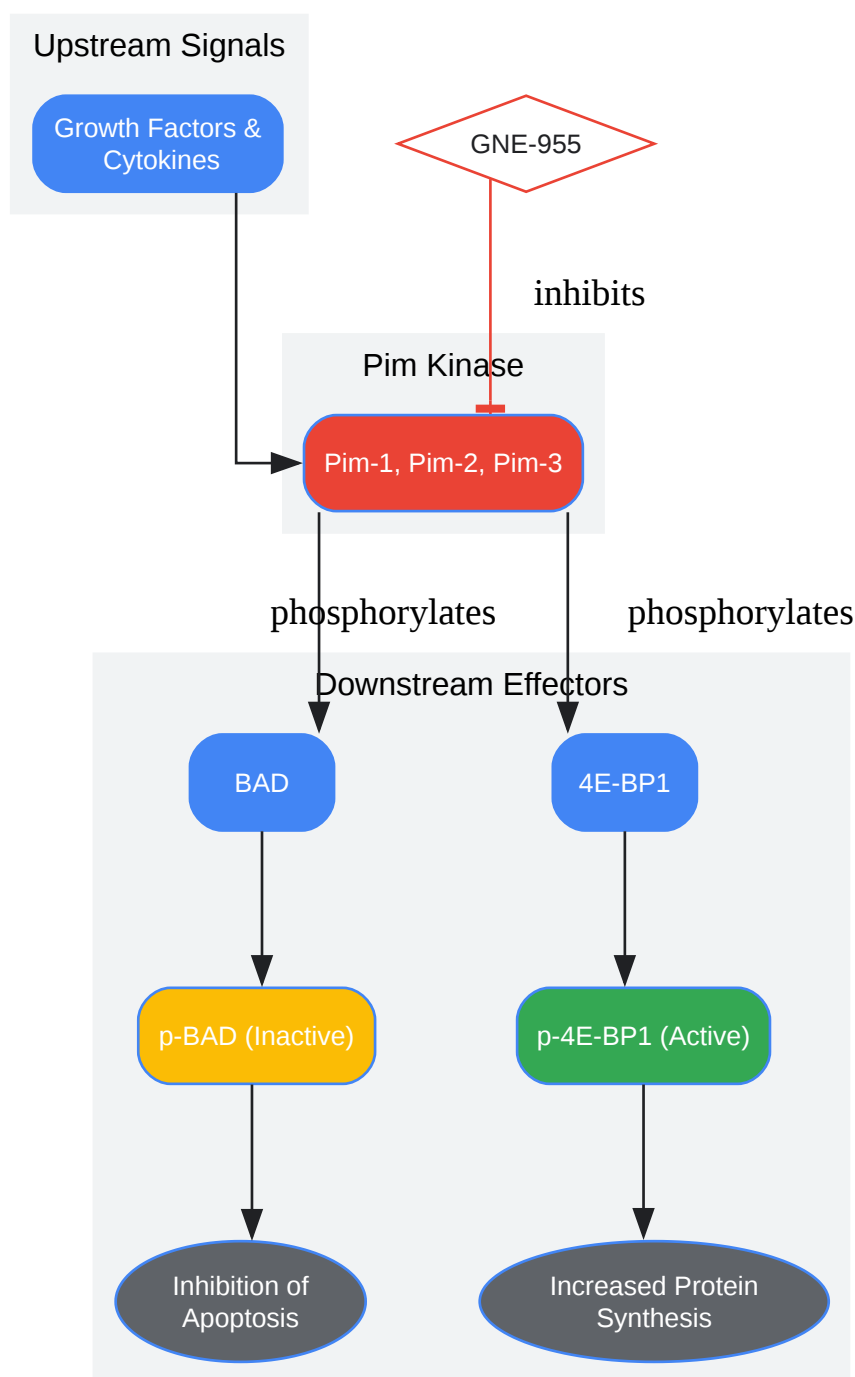
Mechanism of Action and Signaling Pathway

Pim kinases are key regulators of cell survival and proliferation, and their overexpression is implicated in various cancers.^[1] **GNE-955** exerts its anti-tumor effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3, thereby modulating downstream signaling pathways that control cell cycle progression and apoptosis.

One of the primary mechanisms of Pim kinases is the phosphorylation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim kinases leads to its inactivation and sequestration, preventing it from promoting apoptosis. By inhibiting Pim kinases, **GNE-955** prevents the phosphorylation of BAD, allowing it to promote cell death in cancer cells.

Furthermore, Pim kinases are known to phosphorylate and activate proteins involved in cap-dependent translation, such as 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1). Inhibition of Pim kinases by **GNE-955** leads to a decrease in the phosphorylation of 4E-BP1, which in turn inhibits protein synthesis and cell growth.

Below is a diagram illustrating the simplified signaling pathway affected by **GNE-955**.



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Caption: Simplified Pim kinase signaling pathway and the inhibitory action of **GNE-955**.

Quantitative Data

The following tables summarize the key in vitro and in vivo data for **GNE-955**.

Table 1: In Vitro Kinase Inhibition

Target	K _i (nM)
Pim-1	0.018
Pim-2	0.110
Pim-3	0.080

Data from MedChemExpress.[\[2\]](#)

Table 2: Cellular Activity

Cell Line	Assay	IC ₅₀ (μM)
MM.1S (Multiple Myeloma)	Proliferation	0.5

Data from MedChemExpress.[\[2\]](#)

Table 3: In Vivo Pharmacokinetics in Rats

Parameter	Value
Clearance	34 mL/min/kg
Oral Exposure	Good

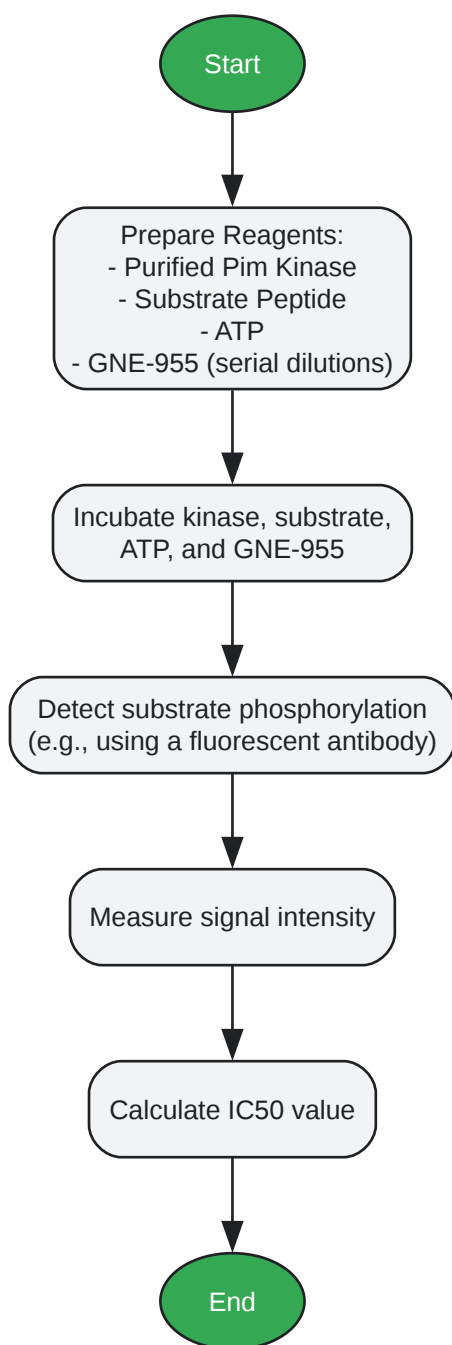
Data from Chemsrvc.

Experimental Protocols

The following are representative protocols for the evaluation of **GNE-955**.

Pim Kinase Inhibition Assay (Biochemical)

This protocol describes a common method for determining the inhibitory activity of a compound against a purified kinase.



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Caption: General workflow for a biochemical kinase inhibition assay.

Detailed Methodology:

- Reagent Preparation:

- Prepare a stock solution of **GNE-955** in DMSO. Perform serial dilutions to obtain a range of concentrations.
- Prepare a reaction buffer containing a purified recombinant Pim kinase (Pim-1, Pim-2, or Pim-3), a fluorescently labeled substrate peptide, and ATP.
- Assay Procedure:
 - In a 384-well plate, add the **GNE-955** dilutions.
 - Add the kinase/substrate/ATP mixture to initiate the reaction.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection:
 - Stop the reaction by adding a solution containing EDTA.
 - Add a fluorescently labeled antibody that specifically binds to the phosphorylated substrate.
 - Measure the fluorescence signal using a plate reader.
- Data Analysis:
 - The percentage of inhibition is calculated for each concentration of **GNE-955**.
 - The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cell Proliferation Assay

This protocol outlines a method to assess the effect of **GNE-955** on the growth of cancer cell lines.

Detailed Methodology:

- Cell Culture:

- Culture MM.1S multiple myeloma cells in appropriate media and conditions.
- Assay Procedure:
 - Seed the cells in 96-well plates at a predetermined density.
 - Allow the cells to adhere overnight.
 - Treat the cells with serial dilutions of **GNE-955** or vehicle control (DMSO).
 - Incubate the plates for a specified period (e.g., 72 hours).
- Detection:
 - Add a reagent to measure cell viability, such as a tetrazolium salt (e.g., MTS or WST-1) or a reagent that measures ATP content (e.g., CellTiter-Glo®).
 - Incubate as per the manufacturer's instructions.
 - Measure the absorbance or luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle-treated control.
 - Calculate the IC₅₀ value by fitting the dose-response curve.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general outline for assessing the pharmacokinetic properties of **GNE-955** in a preclinical animal model.

Detailed Methodology:

- Animal Dosing:
 - Administer **GNE-955** to rats either orally (PO) or intravenously (IV) at a specific dose.
- Sample Collection:

- Collect blood samples at various time points after dosing.
- Process the blood to obtain plasma.
- Sample Analysis:
 - Extract **GNE-955** from the plasma samples.
 - Quantify the concentration of **GNE-955** using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Plot the plasma concentration of **GNE-955** versus time.
 - Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Synthesis Overview

GNE-955 is synthesized as a 5-azaindazole derivative. The core structure is typically assembled through a multi-step process involving the formation of the azaindazole ring, followed by the coupling of the various substituents. A key step in the synthesis of related compounds involves a Suzuki coupling to introduce aromatic groups at specific positions on the indazole core.[\[1\]](#)

Conclusion

GNE-955 is a potent and selective pan-Pim kinase inhibitor with promising anti-cancer properties, particularly in the context of hematologic malignancies. Its favorable in vitro and in vivo profiles make it a valuable tool for further research into the role of Pim kinases in cancer and as a potential lead compound for the development of novel cancer therapeutics. This guide provides a foundational understanding of **GNE-955** for researchers and drug development professionals.

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References

- 1. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 2. medchemexpress.com [medchemexpress.com]
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